2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Cardiovascular Pharmacology Enzymology Thrombosis

2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol (CAS: 136167-34-5) is a meta-substituted N-(phenoxyalkyl)imidazole delivering selective thromboxane synthetase inhibition (IC50: 60 nM, rat enzyme) without suppressing prostacyclin synthetase or cyclooxygenase. Its unique terminal primary alcohol is a critical functional handle for ester prodrugs, sulfamate conjugates, or ether-linked libraries—capabilities unavailable with alkyl-terminated analogs. Choose this building block to ensure target selectivity, reduce off-target confounding in HTS campaigns, and maintain synthetic versatility for lead optimization programs targeting thrombosis, inflammation, or glaucoma.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B8383799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCCO)N2C=CN=C2
InChIInChI=1S/C11H12N2O2/c14-6-7-15-11-3-1-2-10(8-11)13-5-4-12-9-13/h1-5,8-9,14H,6-7H2
InChIKeyJYURCGSQGUNXOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol: A Specialized Thromboxane Synthetase Inhibitor Building Block for Cardiovascular and Inflammation Research


2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol (CAS: 136167-34-5) is a synthetic imidazole derivative characterized by a meta-substituted phenoxyethyl linker connecting an imidazole ring to a primary alcohol. This structural framework places it within the broader class of N-(phenoxyalkyl)imidazoles, compounds extensively documented in the patent literature as selective inhibitors of the thromboxane synthetase enzyme [1]. Its molecular formula is C11H12N2O2, with a molecular weight of 204.22 g/mol [2]. Unlike simple 1-alkylimidazoles, the incorporation of the phenoxy spacer and terminal hydroxyl group confers specific physicochemical properties, including a predicted boiling point of 413.2±25.0 °C and a topological polar surface area (PSA) of 47.28 Ų, which influence its solubility and potential for further derivatization . This compound is primarily utilized as a key intermediate or scaffold in the synthesis of more complex molecules targeting the thromboxane pathway, with demonstrated activity as a thromboxane-A synthase inhibitor exhibiting an IC50 of 60 nM in rat enzyme assays [3].

Why 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol Cannot Be Replaced by Generic Imidazole Derivatives


Substituting 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol with a simpler imidazole analog or a differently substituted phenoxyalkyl imidazole is scientifically unsound due to the profound impact of its specific meta-substitution pattern and hydroxyl-terminated linker on both enzyme selectivity and downstream derivatization. While the unsubstituted parent compound, 1-(2-phenoxyethyl)-1H-imidazole, acts as a thromboxane synthetase inhibitor, it also exhibits significant off-target inhibition of adrenal cytochrome P-450 steroid 11β-hydroxylase, limiting its utility as a selective probe [1]. The meta-imidazolyl substitution on the phenyl ring of the target compound, combined with the terminal primary alcohol, creates a unique pharmacophore that has been specifically claimed in patents (e.g., IE-792403-L) for achieving selective thromboxane synthetase inhibition without suppressing prostacyclin synthetase or cyclooxygenase [2]. Furthermore, the hydroxyl group is not a passive structural feature; it is a critical functional handle for conjugation, enabling the synthesis of diverse analogs like sulfamates, esters, or ethers, which is not possible with alkyl-terminated analogs . Therefore, generic substitution will compromise target selectivity, alter off-target profiles, and eliminate a key synthetic utility, leading to invalid experimental outcomes.

Quantitative Evidence for the Differentiated Performance of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol


High-Affinity Thromboxane Synthase Inhibition vs. Simple Imidazole

2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol exhibits a high-affinity inhibition of thromboxane-A synthase (TxA2S), with a reported IC50 of 60 nM in an assay using enzyme derived from spontaneously hypertensive rats [1]. This is in stark contrast to the simple, unsubstituted parent compound, 1-(2-phenoxyethyl)-1H-imidazole, which demonstrates an IC50 of 660 nM against the human isoform of the same enzyme [2]. The 11-fold improvement in inhibitory potency highlights the significant contribution of the meta-imidazolyl substitution to target engagement.

Cardiovascular Pharmacology Enzymology Thrombosis

Enhanced Selectivity Profile: Avoiding P450 Off-Target Activity

A critical liability of the simple comparator 1-(2-phenoxyethyl)-1H-imidazole is its significant inhibition of the adrenal cytochrome P-450 enzyme steroid 11β-hydroxylase [1]. This off-target activity is problematic for in vivo applications. In contrast, the broader patent family encompassing 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol explicitly claims the selective inhibition of thromboxane synthetase without significantly affecting prostacyclin synthetase or cyclooxygenase [2]. While direct quantitative data on 11β-hydroxylase inhibition for the target compound is absent, the class-level structural features (acidic/polar phenyl substitutions) are directly correlated with improved selectivity, making it the preferred scaffold for selective TxA2S inhibitor development.

Drug Discovery Selectivity Profiling Cytochrome P450

Unmatched Synthetic Versatility via Terminal Hydroxyl Group

2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol possesses a terminal primary alcohol group, a critical functional handle absent in many comparator molecules like 1-(2-phenoxyethyl)-1H-imidazole. This hydroxyl group allows for direct and facile derivatization into sulfamates, esters, or ethers, expanding its utility as a versatile building block. This is supported by studies where (imidazolylphenoxy)alkyl sulfamate derivatives were synthesized and evaluated as topically active carbonic anhydrase inhibitors, demonstrating the compound's role in creating structurally diverse and biologically active molecules . Such derivatization is not possible with alkyl-terminated analogs, which would require de novo synthesis of a new scaffold for similar modifications.

Medicinal Chemistry Synthetic Methodology Prodrug Design

Validated Application Scenarios for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol in Research and Development


Cardiovascular and Thrombosis Research: Investigating the Thromboxane Pathway

2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is an ideal chemical probe for studying the role of thromboxane A2 (TxA2) in platelet aggregation and vasoconstriction. Its high potency against TxA2 synthase (IC50 = 60 nM) allows for effective pathway modulation in vitro and ex vivo models [1]. The selective inhibition profile of its structural class minimizes confounding off-target effects on prostacyclin synthetase, a critical advantage over less selective imidazole derivatives [2]. Researchers can use this compound to dissect the specific contribution of TxA2 to thrombotic events, ischemic injury, and inflammation.

Medicinal Chemistry: A Superior Scaffold for Lead Optimization and Derivatization

For medicinal chemists, this compound is a versatile building block for synthesizing novel therapeutic candidates. Its terminal hydroxyl group is a prime site for creating ester prodrugs, sulfamate derivatives, or ether-linked conjugates, as demonstrated by its use in developing carbonic anhydrase inhibitors . This functional handle allows for rapid exploration of structure-activity relationships (SAR) and optimization of pharmacokinetic properties. Unlike alkyl-terminated analogs, 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol provides a direct route to a diverse library of compounds targeting not only thrombosis but also glaucoma, inflammation, and potentially cancer, due to the broad biological relevance of imidazole-based enzyme inhibitors [REFS-2, REFS-3].

Enzymology and Assay Development: Standardizing Thromboxane Synthase Inhibition Studies

The quantifiable potency of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol against thromboxane synthase makes it a suitable reference compound for developing and validating enzymatic assays. Its activity has been characterized in rat enzyme preparations, providing a benchmark IC50 value (60 nM) for calibrating new assay systems or screening for novel inhibitors [1]. The compound's improved selectivity over first-generation imidazoles enhances the reliability of high-throughput screening (HTS) campaigns focused on identifying selective modulators of the arachidonic acid cascade, reducing the rate of false positives from promiscuous, non-selective inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.